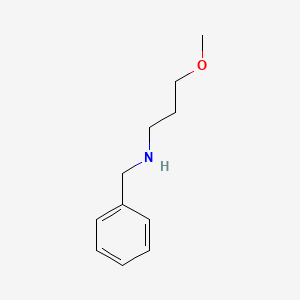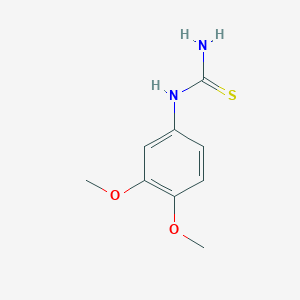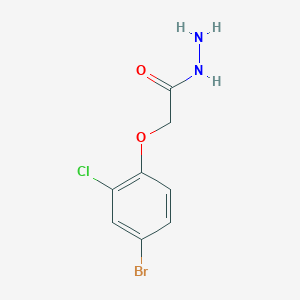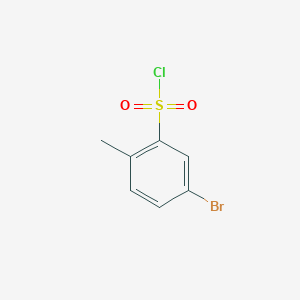
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
説明
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (EMMTT) is an organic compound belonging to the class of triazoles. It is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. It was first discovered in the late 1970s and has since become a popular research compound due to its unique properties. EMMTT has been studied extensively due to its potential applications in scientific research, drug development, and other fields.
科学的研究の応用
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Effects : 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol demonstrates a broad spectrum of biological activity, including antimicrobial and antifungal effects, which are of significant interest for further research. These properties make it a potential candidate for medical and veterinary applications, particularly in treating fungal diseases on the skin of animals (Ohloblina, Bushuieva, & Parchenko, 2022). Additionally, various 1,2,4-triazole derivatives, including those with morpholine structures, have shown good to moderate antimicrobial activity in various studies (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Biological Activity and Pharmacokinetics
- Biologically Active Compounds : The compound has been studied for its role in the synthesis of potentially biologically active compounds. Research into the alkylation of morpholine and subsequent reactions has led to the creation of compounds that are promising for further scientific investigation (Dyusebaeva, Kalugin, & Akhmedova, 2015).
Antileishmanial Activity
- Antileishmanial Properties : Certain 1,2,4-triazole derivatives with morpholine have been optimized and shown to possess considerable antileishmanial activity, highlighting their potential in antiparasitic applications (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).
Synthesis and Characterization
- Synthesis and Physical-Chemical Properties : Studies have focused on the synthesis and characterization of various 1,2,4-triazole derivatives, including those with morpholine structures. These works are crucial in understanding the properties and potential applications of these compounds (Safonov, Panasenko, & Knysh, 2017).
将来の方向性
作用機序
Target of Action
It’s known that 1,2,4-triazole derivatives have been studied for their anticancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the target’s function, potentially inhibiting or promoting certain biological processes.
Biochemical Pathways
Given the potential anticancer properties of 1,2,4-triazole derivatives , it’s plausible that this compound could affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Given the potential anticancer properties of 1,2,4-triazole derivatives , it’s possible that this compound could induce cell cycle arrest, apoptosis, or other changes in cancer cells.
生化学分析
Biochemical Properties
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying protein functions and pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it has been shown to impact the expression levels of certain genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. These interactions highlight the compound’s potential to modulate metabolic processes at the cellular level .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
4-ethyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-2-12-7(9-10-8(12)14)11-3-5-13-6-4-11/h2-6H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSYDSSGQZYSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)NN=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171084 | |
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-74-8 | |
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)
![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)
![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)




